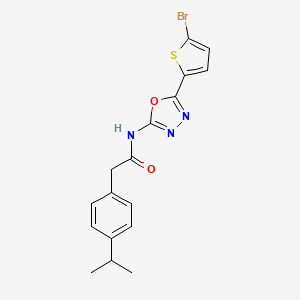

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Description

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 5-bromothiophen-2-yl group and at the 2-position with a sulfanyl-linked acetamide moiety bearing a 4-isopropylphenyl substituent.

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2S/c1-10(2)12-5-3-11(4-6-12)9-15(22)19-17-21-20-16(23-17)13-7-8-14(18)24-13/h3-8,10H,9H2,1-2H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMXDFUKSXZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure combines a brominated thiophene with an oxadiazole moiety, which is known to confer various pharmacological properties.

The compound can be synthesized through a series of reactions involving the formation of the 5-bromothiophene-2-carboxylic acid, cyclization to create the oxadiazole ring, and subsequent acetylation. The synthetic route typically includes:

- Bromination of thiophene derivatives.

- Cyclization with hydrazine to form the oxadiazole.

- Acetylation to yield the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the oxadiazole ring enhances the interaction with bacterial enzymes, leading to effective inhibition.

Anticancer Properties

The biological activity of this compound extends to anticancer applications. Compounds containing oxadiazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In studies evaluating enzyme inhibition, compounds similar to this one demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as AChE and urease, inhibiting their function and disrupting metabolic processes.

- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy.

- Molecular Interactions : The unique structural features facilitate interactions with specific receptors or proteins involved in disease pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Moderate antibacterial |

| 5-Bromo-2-thienylboronic acid | Contains bromothiophene | Antimicrobial |

| 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole | More complex structure | Potential electronic applications |

Case Studies

- Antimicrobial Efficacy : A study evaluated several oxadiazole derivatives for their antibacterial properties. The results indicated that compounds similar to this compound exhibited strong activity against Bacillus subtilis with IC50 values comparable to established antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines demonstrated that derivatives containing the oxadiazole ring induced significant apoptosis in cancer cells at low concentrations . This positions the compound as a promising candidate for further development in cancer therapy.

Comparison with Similar Compounds

Brominated Heterocyclic Systems

- 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) (): Structural Differences: Replaces the thiophene ring with a benzofuran system. Electronic Effects: Bromine in benzofuran may enhance electrophilic reactivity, whereas the thiophene’s sulfur atom contributes to electron delocalization.

Acetamide Substituent Variations

- N-(4-Acetylphenyl)-2-((5-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) (): Substituent Impact: Features a quinoline-4-yl group and an acetylated phenyl acetamide. The bulky quinoline moiety may reduce solubility but enhance intercalation in biological targets compared to the smaller isopropylphenyl group.

- 2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide (5e) ():

- Shared Substituent : The 4-isopropylphenyl group is retained, suggesting its role in optimizing lipophilicity and membrane permeability.

Physicochemical Properties

- Melting Points: Phthalazinone-oxadiazole derivatives () exhibit high melting points (>300°C for 4b), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s bromothiophene and isopropylphenyl groups may lower melting points slightly due to reduced symmetry.

Comparative Data Table

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole Formation | POCl₃, 90°C, 3 h | 65 | 92% |

| Bromination | NBS, CCl₄, 40°C | 70 | 89% |

| Acetamide Coupling | DMF, K₂CO₃, 80°C | 60 | 95% |

Q. Table 2: Bioactivity Comparison of Structural Analogs

| Analog | Modification | IC₅₀ (α-Glucosidase) | MIC (E. coli) |

|---|---|---|---|

| Parent Compound | Br, oxadiazole | 12.3 µM | 16 µg/mL |

| Analog 1 | Cl, oxadiazole | 18.7 µM | 32 µg/mL |

| Analog 2 | Br, thiadiazole | 25.4 µM | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.